![molecular formula C17H22N2O4S2 B2477586 N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide CAS No. 831212-40-9](/img/structure/B2477586.png)
N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Structural Characterization: Research has focused on synthesizing various structural isomers of related benzenesulfonamides and analyzing their molecular-electronic structures. For instance, Rublova et al. (2017) synthesized two isomeric forms and characterized them using X-ray single-crystal diffraction, revealing their molecular crystal organization and intramolecular hydrogen bonds (Rublova et al., 2017).
Biological Applications and Potential
Biological Evaluation as Inhibitors
Studies have evaluated derivatives of benzenesulfonamides for their biological activity, particularly as inhibitors. For example, Oinuma et al. (1991) synthesized a novel series of benzenesulfonamides and evaluated them as phospholipase A2 inhibitors, showing significant biological activity (Oinuma et al., 1991).
Photodynamic Therapy Application
Pişkin et al. (2020) developed new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing potential for use in photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Chemical Behavior and Properties
Chemical Behavior Analysis
Zhou and Moore (1994) studied the photochemical decomposition of a related compound, sulfamethoxazole, in acidic aqueous solution, identifying various photoproducts and postulating the formation pathways (Zhou & Moore, 1994).
Spectroscopic Characterization and Antimicrobial Activity
Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives, characterizing them through spectroscopic methods and evaluating their antimicrobial activities (Demircioğlu et al., 2018).
Rotational Spectroscopy Study
Vigorito et al. (2022) investigated benzenesulfonamides using rotational spectroscopy to determine their conformations and the influence of different substituents on their structures (Vigorito et al., 2022).
Mécanisme D'action
Target of Action
Benzenesulfonamide derivatives are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase activity . This inhibition could potentially disrupt the balance of carbon dioxide and bicarbonate in cells, affecting various physiological processes.
Propriétés
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N,2,4,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12-11-13(2)17(24(20,21)18-4)14(3)16(12)19(5)25(22,23)15-9-7-6-8-10-15/h6-11,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSBAZYYRAKCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

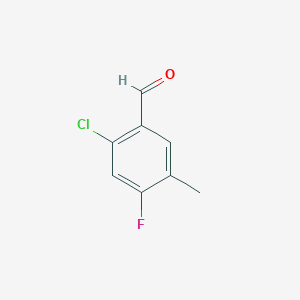
![9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid](/img/structure/B2477505.png)
![5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2477506.png)
amine](/img/structure/B2477508.png)
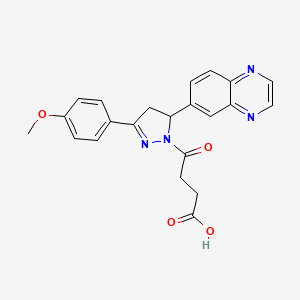
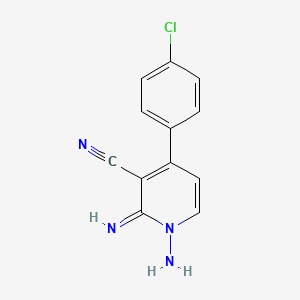
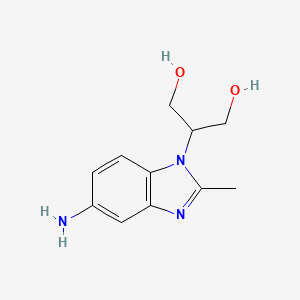
![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2477518.png)
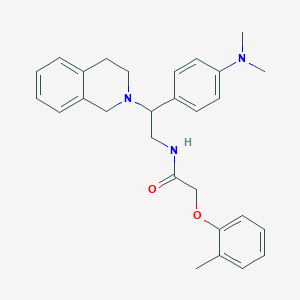
![(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2477522.png)
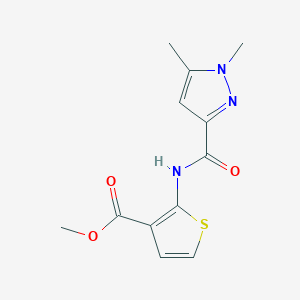
![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)